Product packaging for Z-Leu-Leu-Tyr-COCHO(Cat. No.:)

Z-Leu-Leu-Tyr-COCHO

Cat. No.: B6318453
M. Wt: 553.6 g/mol
InChI Key: HKFKZFVHAUUKCW-GSDHBNRESA-N
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Description

Context of Peptide-Based Protease Inhibitors in Biological Research

Proteases are enzymes that play a crucial role in virtually all biological processes by catalyzing the breakdown of proteins. nih.govresearchgate.net The proper functioning of these enzymes is essential for maintaining cellular homeostasis. nih.gov When protease activity becomes dysregulated, it can contribute to the development of numerous diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and viral infections. researchgate.netnih.gov This makes proteases significant targets for therapeutic intervention.

Peptide-based protease inhibitors are compounds designed to mimic the natural substrates of proteases. nih.gov By binding to the active site of a protease, these inhibitors can block its activity. The rational design of these inhibitors, based on the substrate specificity of the target protease, has provided a rapid path to developing valuable research tools and potential drug candidates. nih.govacs.org These inhibitors can be broadly categorized as non-covalent, covalent-irreversible, or covalent-reversible, with the latter class emerging as a particularly promising area of drug development. nih.gov The specificity of peptide-based inhibitors allows them to target particular proteases, which is a significant challenge in drug development due to the large number of proteases in the human body. researchgate.net

Significance of Z-Leu-Leu-Tyr-α-keto aldehyde as a Biochemical Probe

Z-Leu-Leu-Tyr-α-keto aldehyde serves as a significant biochemical probe, primarily due to its potent inhibitory activity against the proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. Specifically, it is a powerful inhibitor of the chymotrypsin-like activity of the proteasome, with a reported inhibition constant (Ki) of 3.0 nM. chemsrc.com This high potency and specificity make it an excellent tool for studying the function of the proteasome in various biological contexts.

Researchers utilize Z-Leu-Leu-Tyr-α-keto aldehyde to investigate the role of the proteasome in cellular processes and disease models. chemimpex.com For instance, it has been used in studies to understand the function of the proteasome in parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov As a substrate analogue, it is permeable to cells, allowing for the study of protease function within a cellular environment. nih.gov Its applications extend to drug discovery, where it serves as a lead compound or a reference inhibitor in the development of new therapeutic agents targeting the proteasome. chemimpex.com

Below is a table summarizing the key properties of Z-Leu-Leu-Tyr-α-keto aldehyde.

Table 1: Properties of Z-Leu-Leu-Tyr-α-keto aldehyde
Property Value
CAS Number 204649-66-1 biosynth.com
Molecular Formula C₃₀H₃₉N₃O₇ biosynth.comnih.gov
Molecular Weight 553.65 g/mol biosynth.com
Inhibitory Target Proteasome (Chymotrypsin-like activity) chemsrc.com
Inhibition Constant (Ki) 3.0 nM chemsrc.com

This interactive table allows for sorting and filtering of the compound's properties.

Historical Perspective of α-Keto Aldehydes in Protease Inhibition Studies

The development of peptide-based inhibitors has evolved significantly over several decades. nih.gov Early research often focused on peptide aldehydes, which proved to be effective inhibitors of proteases. nih.gov The α-keto aldehyde functional group represents a specific class of "warheads" designed to react with the active site of an enzyme. nih.gov

The mechanism of inhibition by α-ketoaldehydes is distinct and involves the formation of a stable, reversible covalent bond with the target protease. mdpi.com In the case of the proteasome, the hydroxyl and amino groups of the N-terminal threonine residue in the active site react with the ketone and aldehyde groups of the inhibitor, respectively. mdpi.com This reaction forms a six-membered ring structure, effectively blocking the enzyme's catalytic activity. mdpi.com

Compared to simple peptide aldehydes, α-keto aldehydes and the related α-ketoamides were developed to enhance stability and specificity. acs.orgnih.gov While highly reactive, simple aldehydes can sometimes lead to off-target reactions. nih.gov The α-keto aldehyde and α-ketoamide motifs offer a balance of reactivity and improved pharmacokinetic properties, making them valuable in the design of potent and selective protease inhibitors. nih.govnih.gov This class of inhibitors is considered reversible, which can be advantageous in terms of safety compared to irreversible inhibitors. nih.govmdpi.com

Below is a table detailing select research findings involving Z-Leu-Leu-Tyr-α-keto aldehyde.

Table 2: Research Findings for Z-Leu-Leu-Tyr-α-keto aldehyde
Research Area Finding Reference
Enzyme Inhibition Potent inhibitor of the chymotrypsin-like activity of the proteasome with a Ki value of 3.0 nM. chemsrc.com
Mechanism of Action As an α-ketoaldehyde, it forms a reversible 6-membered ring with the active site Thr1 of the 20S proteasome. mdpi.com
Parasitology Demonstrated antitrypanosomal activity, indicating its utility in studying the proteasome of T. brucei. nih.gov
Biochemical Tool Used as a substrate analogue to probe proteasome function in cells due to its cell permeability. nih.gov

This interactive table can be used to sort and view specific research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H39N3O7 B6318453 Z-Leu-Leu-Tyr-COCHO

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(4-hydroxyphenyl)-3,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N3O7/c1-19(2)14-25(28(37)31-24(27(36)17-34)16-21-10-12-23(35)13-11-21)32-29(38)26(15-20(3)4)33-30(39)40-18-22-8-6-5-7-9-22/h5-13,17,19-20,24-26,35H,14-16,18H2,1-4H3,(H,31,37)(H,32,38)(H,33,39)/t24-,25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFKZFVHAUUKCW-GSDHBNRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Z Leu Leu Tyr α Keto Aldehyde

Established Synthetic Pathways for Z-Leu-Leu-Tyr-α-keto aldehyde

The synthesis of Z-Leu-Leu-Tyr-α-keto aldehyde relies on established principles of peptide chemistry, involving the sequential coupling of amino acids with appropriate protection strategies, followed by the formation of the C-terminal α-keto aldehyde group.

Amino Acid Protection Strategies and Coupling Procedures

The synthesis of the peptide backbone of Z-Leu-Leu-Tyr-α-keto aldehyde necessitates the use of protecting groups to prevent unwanted side reactions at the reactive N-terminus and side chains of the amino acids (Leucine and Tyrosine). nih.govthermofisher.com The benzyloxycarbonyl (Z) group is a commonly employed protecting group for the α-amino group of the N-terminal leucine. creative-peptides.com For the side chains, the hydroxyl group of Tyrosine and any other reactive functionalities must also be protected. creative-peptides.com

Solid-phase peptide synthesis (SPPS) is a common method for assembling the peptide chain. biosynth.com This process involves attaching the first protected amino acid to a solid resin support, followed by a cycle of deprotection of the N-terminus and coupling of the next protected amino acid until the desired sequence is achieved. thermofisher.combiosynth.com

Commonly Used Amino Protecting Groups in Peptide Synthesis:

Protecting GroupAbbreviationRemoval ConditionsKey Features
BenzyloxycarbonylZH₂/Pd, HBr/AcOHStable, crystalline protected amino acids. creative-peptides.com
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA)Widely used in SPPS. thermofisher.comcreative-peptides.com
9-FluorenylmethyloxycarbonylFmocMild basic conditions (e.g., piperidine)Common in SPPS, allows for orthogonal protection schemes. creative-peptides.comiris-biotech.de

This table provides a summary of common protecting groups used in peptide synthesis.

The coupling of amino acids is facilitated by activating agents to form the peptide bond. thermofisher.com

Terminal α-Keto Aldehyde Functional Group Formation

The formation of the C-terminal α-keto aldehyde is a critical step. One established method for synthesizing α-keto aldehydes involves the selective oxidation of α-hydroxy ketones. rsc.org Another approach involves the oxidation of peptides, for instance using agents like 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) (DTBBQ), which has proven effective for creating α-ketoacyl peptides. nih.gov The α-ketoacyl group can have a catalytic effect on the hydrolysis of the adjacent peptide bond. nih.govnih.gov

Strategies for Analogue Synthesis and Structural Derivatization

The development of analogues and derivatives of Z-Leu-Leu-Tyr-α-keto aldehyde is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize properties such as potency and selectivity. acs.org

Modification of Peptide Sequence Elements (e.g., P1, P2, P3 Positions)

The amino acid residues in a peptide inhibitor are designated as P1, P2, P3, etc., starting from the residue adjacent to the scissile bond and moving towards the N-terminus. pnas.org Modifying these positions can significantly impact the inhibitor's interaction with its target enzyme. For instance, in the context of other peptide inhibitors, systematic modifications at the P1, P2, and P3 positions have been shown to yield potent enzyme inhibitors. researchgate.net The introduction of different amino acids at these positions can alter the hydrophobicity, charge, and steric properties of the inhibitor, thereby influencing its binding affinity and selectivity. nih.govnih.gov For example, studies on dipeptidyl nitrile inhibitors have demonstrated that exploring diverse groups at the P1, P2, and P3 positions can lead to potent inhibitors. researchgate.net

Introduction of Diverse C-terminal Electrophilic Warheads

The α-keto aldehyde group in Z-Leu-Leu-Tyr-α-keto aldehyde acts as an "electrophilic warhead," which can react with nucleophilic residues in the active site of an enzyme. scholaris.catandfonline.com A common strategy for creating new inhibitors is to replace this warhead with other electrophilic groups. nih.gov These warheads can be classified as either reversible or irreversible, depending on the nature of the covalent bond they form with the target. tandfonline.com

Examples of Electrophilic Warheads Used in Peptide-Based Inhibitors:

Warhead ClassExample(s)Interaction Type
AldehydesPeptidyl aldehydesReversible covalent
α-Ketoamides-Reversible covalent
Michael AcceptorsAcrylamidesIrreversible covalent
HaloacetamidesChloroacetamideIrreversible covalent
Trifluoromethyl ketones-Covalent
Boronic acids-Covalent

This table showcases a variety of electrophilic warheads that can be appended to a peptide backbone to create covalent inhibitors. tandfonline.comnih.govacs.org

The choice of warhead influences the inhibitor's reactivity, selectivity, and pharmacokinetic properties. scholaris.ca For example, trifluoromethyl ketones and boronic acids have been successfully incorporated into peptidic inhibitors to achieve nanomolar binding affinities. nih.gov

Molecular Mechanisms of Action: Z Leu Leu Tyr α Keto Aldehyde As a Protease Modulator

General Principles of α-Keto Aldehyde-Mediated Enzyme Inhibition

Peptide α-keto aldehydes, also known as glyoxals, represent a class of covalent reversible inhibitors of proteases. encyclopedia.pub Their mechanism of action is characterized by the electrophilic nature of the α-keto aldehyde functional group, which readily reacts with nucleophilic residues within the enzyme's active site. tum.deresearchgate.net Unlike some other inhibitor classes that form irreversible bonds, the interaction of α-keto aldehydes is typically reversible, allowing for a dynamic modulation of enzyme activity. encyclopedia.pubtum.de

The peptidyl portion of the inhibitor, such as the Z-Leu-Leu-Tyr sequence, serves as an "address region," guiding the molecule to the substrate-binding pocket of the target protease. nih.gov This initial binding is crucial for positioning the reactive α-keto aldehyde "warhead" in close proximity to the catalytic residues. At least a dipeptide backbone is generally required to stabilize the inhibitor near the catalytic center, facilitating the subsequent covalent bond formation. tum.de The specificity of the inhibitor is largely determined by the peptide sequence, which mimics the natural substrate of the enzyme. mdpi.com For instance, inhibitors with specific peptide sequences are designed to target the chymotrypsin-like, trypsin-like, or post-glutamyl-peptide hydrolyzing activities of the proteasome. mdpi.com

Detailed Mechanism of 20S Proteasome Inhibition by Z-Leu-Leu-Tyr-α-keto aldehyde

Z-Leu-Leu-Tyr-α-keto aldehyde is a potent inhibitor of the chymotrypsin-like activity of the 20S proteasome, with a reported Ki value of 3.0 nM. chemsrc.com The 20S proteasome is a cylindrical multi-subunit complex responsible for the majority of intracellular protein degradation in eukaryotic cells. mdpi.com Its catalytic activity resides within its β-subunits, which possess an N-terminal threonine (Thr1) residue that acts as the primary nucleophile. mdpi.com

The inhibitory action of Z-Leu-Leu-Tyr-α-keto aldehyde against the 20S proteasome is initiated by the nucleophilic attack of the hydroxyl group (Oγ) of the N-terminal threonine (Thr1) residue on the ketone carbonyl carbon of the inhibitor. encyclopedia.pubtum.de This is followed by a second nucleophilic attack, this time from the amino group (N) of the same Thr1 residue on the aldehyde carbon. tum.de This dual reactivity with both the hydroxyl and amino groups of the active site threonine is a hallmark of α-keto aldehyde and α',β'-epoxyketone inhibitors and contributes to their high selectivity for the proteasome over other proteases that lack a free N-terminal nucleophile in their active site. encyclopedia.pubtum.de

The sequential nucleophilic attacks by the Thr1 residue on the α-keto aldehyde moiety lead to the formation of a stable, yet reversible, cyclic adduct. The initial attack by the hydroxyl group forms a hemiacetal. tum.de The subsequent attack by the amino group on the aldehyde carbon and subsequent condensation results in the formation of a rigid 5,6-dihydro-2H-1,4-oxazine ring. encyclopedia.pubtum.de This six-membered ring structure effectively locks the inhibitor in the active site, preventing substrate access and hydrolysis. The entire process is reversible, distinguishing it from the irreversible morpholine (B109124) ring formation seen with α',β'-epoxyketone inhibitors. tum.de The reversibility is attributed to the potential for hydration of a neighboring carbon center, facilitated by the charge distribution within the formed ring. tum.de

Enzymatic Inhibition Profile and Selectivity Studies of Z Leu Leu Tyr α Keto Aldehyde

Inhibition of Human 20S Proteasome Catalytic Activities

The 20S proteasome is a multicatalytic enzyme complex responsible for the majority of non-lysosomal protein degradation in eukaryotic cells. Its catalytic core is composed of three distinct active sites: the chymotrypsin-like (β5), trypsin-like (β2), and post-glutamyl-peptide hydrolyzing (β1) activities.

Chymotrypsin-like (β5) Activity Inhibition Kinetics

Z-Leu-Leu-Tyr-α-keto aldehyde demonstrates potent and specific inhibition of the chymotrypsin-like (β5) activity of the human 20S proteasome. Kinetic studies have revealed that it functions as a slow-binding, reversible inhibitor of this catalytic subunit. The inhibition constant (K_i) for the chymotrypsin-like activity has been determined to be approximately 3.0 nM. nih.gov This low nanomolar K_i value indicates a high affinity of the inhibitor for the β5 active site. The slow-binding nature of the inhibition suggests a two-step mechanism, likely involving an initial rapid binding followed by a slower conformational change to form a more stable enzyme-inhibitor complex.

Table 1: Inhibition of Proteasome Chymotrypsin-like (β5) Activity by Z-Leu-Leu-Tyr-α-keto aldehyde

ParameterValueReference
K_i~3.0 nM nih.gov
Inhibition TypeSlow-binding, Reversible nih.gov

Trypsin-like (β2) and Post-glutamyl-peptide hydrolyzing (β1) Activity Modulation

Currently, there is a lack of specific published data detailing the inhibitory activity of Z-Leu-Leu-Tyr-α-keto aldehyde against the trypsin-like (β2) and post-glutamyl-peptide hydrolyzing (PGPH) (β1) subunits of the human 20S proteasome. While its potent inhibition of the chymotrypsin-like activity is well-documented, further studies are required to fully characterize its selectivity profile across all three catalytic activities of the proteasome. The substrate specificity of the β2 subunit is for basic residues, while the β1 subunit cleaves after acidic residues. The Leu-Leu-Tyr sequence of the inhibitor is optimized for the hydrophobic S1 pocket of the chymotrypsin-like site, suggesting that it may have significantly lower affinity for the β1 and β2 sites.

Specificity Against Other Protease Families

To be a useful research tool or a potential therapeutic agent, a proteasome inhibitor should ideally exhibit high selectivity for its target over other cellular proteases.

Serine Proteases (e.g., Chymotrypsin (B1334515), Subtilisin)

While Z-Leu-Leu-Tyr-α-keto aldehyde is a potent inhibitor of the proteasome's chymotrypsin-like activity (a threonine protease), its activity against classical serine proteases like chymotrypsin and subtilisin is not well-documented in publicly available literature. Generally, peptide aldehydes are known to inhibit a range of proteases, and cross-reactivity can occur. However, without specific kinetic data such as K_i or IC₅₀ values for Z-Leu-Leu-Tyr-α-keto aldehyde against these serine proteases, its selectivity profile in this regard remains to be fully elucidated.

Cysteine Proteases (e.g., Calpains, Cathepsins)

Kinetic Characterization of Enzyme-Inhibitor Interactions

The interaction between Z-Leu-Leu-Tyr-α-keto aldehyde and the chymotrypsin-like site of the proteasome is characterized by a slow-binding, reversible mechanism with a K_i value in the low nanomolar range (~3.0 nM). nih.gov The reversibility of the inhibition is a key feature, as it suggests that the inhibitor does not form a permanent covalent bond with the active site threonine of the β5 subunit. This is in contrast to some other classes of proteasome inhibitors that act as irreversible inactivators. The α-keto aldehyde warhead is believed to form a reversible hemiacetal adduct with the active site hydroxyl group.

Table 2: Summary of Kinetic and Selectivity Profile of Z-Leu-Leu-Tyr-α-keto aldehyde

Target EnzymeSubunit/TypeK_iIC₅₀ReversibilityReference
Human 20S ProteasomeChymotrypsin-like (β5)~3.0 nM-Reversible nih.gov
Human 20S ProteasomeTrypsin-like (β2)Data not availableData not availableData not available
Human 20S ProteasomePGPH (β1)Data not availableData not availableData not available
ChymotrypsinSerine ProteaseData not availableData not availableData not available
SubtilisinSerine ProteaseData not availableData not availableData not available
CalpainsCysteine ProteaseData not availableData not availableData not available
CathepsinsCysteine ProteaseData not availableData not availableData not available

Differentiation from Aldo-Keto Reductase Inhibition

Research into the enzymatic inhibition profile of Z-Leu-Leu-Tyr-α-keto aldehyde has primarily focused on its potent effects on cysteine proteases such as calpains and the proteasome. A key aspect of understanding its selectivity is to differentiate its action from the inhibition of other enzyme families, notably the aldo-keto reductase (AKR) superfamily. Current scientific evidence does not support the classification of Z-Leu-Leu-Tyr-α-keto aldehyde as an inhibitor of aldo-keto reductases. Instead, available studies suggest that this class of peptide aldehydes likely serves as substrates for these enzymes.

The aldo-keto reductase superfamily consists of NADPH-dependent oxidoreductases that are crucial in the metabolism and detoxification of a wide array of carbonyl compounds, including aldehydes and ketones. nih.gov A significant study investigating cellular resistance to N-acetyl-leucyl-leucyl-norleucinal (ALLN), a tripeptidyl aldehyde with a structure comparable to Z-Leu-Leu-Tyr-α-keto aldehyde, found that cells resistant to ALLN exhibited increased levels and activity of an aldo-keto reductase. This finding strongly indicates that the aldo-keto reductase was actively metabolizing and detoxifying the peptide aldehyde, thereby conferring resistance. nih.gov This metabolic interaction suggests that Z-Leu-Leu-Tyr-α-keto aldehyde is more likely to be a substrate for AKRs rather than an inhibitor.

The primary role of AKRs in cellular detoxification pathways is to reduce aldehydes to their corresponding alcohols, rendering them less reactive and facilitating their elimination. nih.gov Given the presence of a reactive aldehyde group in Z-Leu-Leu-Tyr-α-keto aldehyde, it is chemically plausible that it would be recognized and processed by AKRs.

To date, there is a lack of published research demonstrating direct inhibitory activity of Z-Leu-Leu-Tyr-α-keto aldehyde against any member of the aldo-keto reductase family. The table below summarizes the current understanding of the interaction between peptide aldehydes and aldo-keto reductases based on available literature.

Compound ClassInteraction with Aldo-Keto Reductase (AKR)Supporting Evidence
Peptide Aldehydes (e.g., Z-Leu-Leu-Tyr-α-keto aldehyde, ALLN) Likely SubstrateIncreased AKR activity in cells resistant to the similar peptide aldehyde ALLN suggests a metabolic/detoxification role for the enzyme. nih.gov
No significant inhibition reportedThe scientific literature to date lacks studies showing direct inhibition of AKR enzymes by Z-Leu-Leu-Tyr-α-keto aldehyde.

Z Leu Leu Tyr α Keto Aldehyde in Ubiquitin Proteasome System Ups and Protein Degradation Research

Modulation of 26S Proteasome Complex Function

Z-Leu-Leu-Tyr-α-keto aldehyde functions as a potent and specific modulator of the 26S proteasome, a critical multi-subunit enzyme complex responsible for regulated protein degradation in eukaryotic cells. The 26S proteasome is composed of a 20S core particle (CP), which houses the catalytic activity, and one or two 19S regulatory particles (RP) that recognize and unfold ubiquitinated substrates. mdpi.comnih.gov

Research has identified Z-Leu-Leu-Tyr-α-keto aldehyde as a powerful, slow-binding, and reversible inhibitor of the chymotrypsin-like (ChT-L) activity of the proteasome. nih.gov This activity is primarily associated with the β5 subunit of the 20S core particle. mdpi.com The inhibitory mechanism involves the electrophilic α-keto aldehyde functional group, which is a key feature for its biological activity. nih.govnih.gov This group reacts with the hydroxyl group of the N-terminal threonine (Thr1) residue in the active site of the β5 subunit, forming a reversible hemiacetal adduct. mdpi.comtum.de This binding event blocks the active site, thereby preventing the cleavage of protein substrates. mdpi.com

Studies have synthesized and evaluated various peptidyl α-keto aldehydes, demonstrating that the tripeptide sequence is crucial for potency. Z-Leu-Leu-Tyr-α-keto aldehyde is among the most effective inhibitors in this class, with a final Ki (inhibition constant) value of approximately 3.0 nM, highlighting its high affinity for the proteasome's chymotrypsin-like active site. nih.gov The specificity of peptide aldehydes like this one allows researchers to dissect the distinct catalytic activities within the proteasome complex. mdpi.com

Inhibitor ClassTargetMechanism of ActionKey Research Finding
Peptidyl α-keto aldehydesChymotrypsin-like (β5) activity of the 20S proteasomeForms a reversible hemiacetal with the active site Threonine (Thr1) residue. mdpi.comtum.deZ-Leu-Leu-Tyr-α-keto aldehyde is a slow-binding reversible inhibitor with a Ki value of ~3.0 nM. nih.gov

Impact on Specific Intracellular Protein Degradation Pathways

By inhibiting the central enzymatic machinery of the UPS, Z-Leu-Leu-Tyr-α-keto aldehyde serves as an invaluable tool for investigating specific protein degradation pathways that are critical for cellular regulation.

Investigation of Ubiquitin-Dependent Proteolysis

The Ubiquitin-Proteasome Pathway (UPP) is the principal route for the selective degradation of most intracellular proteins, which are marked for destruction by covalent attachment of a polyubiquitin (B1169507) chain. mdpi.combiomarker.hu This system is fundamental for the turnover of short-lived regulatory proteins, thereby controlling essential cellular processes such as cell cycle progression, signal transduction, and gene expression. nih.gov

The use of proteasome inhibitors like Z-Leu-Leu-Tyr-α-keto aldehyde allows for the acute and reversible blockage of ubiquitin-dependent proteolysis. bachem.com By preventing the degradation of polyubiquitinated proteins, researchers can study the consequences of their accumulation. This approach has been pivotal in identifying novel substrates of the UPS and understanding the dynamics of protein turnover. For instance, inhibiting the proteasome leads to the stabilization of key regulatory proteins such as p53 tumor suppressor and cyclin-dependent kinase inhibitors, providing insights into their roles in cell cycle control and cancer pathogenesis. mdpi.com

Research into Oxidized and Modified Protein Degradation (e.g., glycated proteins)

Beyond its role in degrading regulatory proteins, the proteasome is also responsible for cellular quality control by eliminating damaged, misfolded, or oxidized proteins. nih.gov The accumulation of such non-functional proteins can lead to cellular dysfunction and is associated with aging and various diseases.

Glycated Proteins: Glycation is a non-enzymatic reaction between sugars and proteins that can impair protein function. Research indicates that the 20S proteasome can degrade glycated proteins, often in an ubiquitin-independent manner. researchgate.netresearchgate.net The efficiency of this degradation can depend on the extent of glycation and the resulting structural changes in the protein substrate. researchgate.netresearchgate.net The use of proteasome inhibitors allows scientists to block the clearance of these modified proteins, helping to elucidate the proteasome's capacity and limitations in handling glycated substrates and to study the downstream pathological consequences of their accumulation. researchgate.net

Oxidized Proteins: Cellular oxidative stress leads to the formation of carbonylated proteins (containing aldehyde or keto groups), which is a common marker of protein oxidation. nih.gov The proteasome, particularly the 20S core particle, plays a significant role in the removal of these damaged proteins. nih.gov Studies using proteasome inhibitors have demonstrated that blocking proteasome activity leads to a significant increase in carbonylated proteins. nih.gov This confirms the proteasome's crucial function in mitigating the harmful effects of protein oxidation. nih.gov Inhibitors like Z-Leu-Leu-Tyr-α-keto aldehyde are therefore used to probe the mechanisms of cellular defense against oxidative damage. bachem.com

Modified Protein TypeDegradation SystemRole of InhibitorsResearch Focus
Glycated Proteins 20S Proteasome (often ubiquitin-independent) researchgate.netresearchgate.netBlock degradation to study accumulation and cellular impact.Understanding the proteasome's role in clearing advanced glycation end products (AGEs). researchgate.net
Oxidized (Carbonylated) Proteins 20S Proteasome (often ubiquitin-independent) nih.govConfirm the proteasome's role by observing the accumulation of carbonylated proteins. nih.govInvestigating cellular quality control mechanisms under oxidative stress.

Contribution to Studies on Cellular Protein Homeostasis and Turnover

Z-Leu-Leu-Tyr-α-keto aldehyde and similar proteasome inhibitors are fundamental research agents for studying protein homeostasis. bachem.com By acutely inhibiting a major arm of cellular protein degradation, these compounds allow for the precise study of protein turnover rates on a global scale using proteomic techniques. They help to disrupt the steady-state levels of proteins, enabling the measurement of protein half-lives and providing a dynamic view of the cellular proteome. Such inhibitors are invaluable for characterizing the role of the proteasome in both normal cellular functions and in aberrant protein catabolism pathways associated with disease. bachem.com The controlled disruption of proteostasis by these inhibitors helps to uncover cellular stress response pathways and the interplay between different protein degradation systems. nih.gov

Cellular and Molecular Biological Applications of Z Leu Leu Tyr α Keto Aldehyde

Induction of Cellular Responses in In Vitro and Ex Vivo Model Systems

Mechanisms of Apoptosis Induction in Cell Lines (e.g., HL-60 cells, HCT116 cells)

Z-Leu-Leu-Tyr-α-keto aldehyde and related peptide aldehydes have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In human promyelocytic leukemia (HL-60) cells, treatment with proteasome inhibitors, a class of compounds to which Z-Leu-Leu-Tyr-α-keto aldehyde belongs, leads to the induction of apoptosis. nih.gov Studies have demonstrated that exposure of HL-60 cells to potent proteasome inhibitors can result in a significant percentage of apoptotic cells. nih.gov The process of apoptosis is a key mechanism by which these compounds exert their anti-cancer effects.

Similarly, in human colorectal carcinoma (HCT116) cells, related α-ketoamide derivatives have been shown to significantly induce apoptosis. nih.gov These compounds, which share a similar mechanism of action with Z-Leu-Leu-Tyr-α-keto aldehyde, have been found to inhibit cell proliferation and trigger apoptotic pathways in HCT116 cells. nih.gov The induction of apoptosis in these cancer cell lines underscores the therapeutic potential of targeting the proteasome.

Modulation of Cell Proliferation in Experimental Models

In addition to inducing apoptosis, Z-Leu-Leu-Tyr-α-keto aldehyde and its analogs can modulate cell proliferation. The inhibition of the proteasome disrupts the degradation of key regulatory proteins involved in cell cycle control, leading to cell cycle arrest and a halt in proliferation. Research on related peptide α-ketoamide derivatives has demonstrated significant inhibition of proliferation in HCT116 human colorectal carcinoma cells. nih.gov This anti-proliferative effect is a direct consequence of the compound's ability to inhibit the proteasome's function.

Interactive Table: Effect of Related Compounds on Cancer Cell Lines

Cell LineCompound TypeObserved EffectReference
HL-60Proteasome InhibitorInduction of Apoptosis nih.gov
HCT116Peptide α-ketoamideInhibition of Proliferation and Induction of Apoptosis nih.gov

Utility as a Chemical Probe in Fundamental Biochemical Research

Elucidation of Enzyme-Substrate/Inhibitor Interactions

Z-Leu-Leu-Tyr-α-keto aldehyde serves as a valuable chemical probe for studying the interactions between enzymes and their substrates or inhibitors. chemimpex.com As a peptide aldehyde, it acts as a substrate analog, allowing researchers to investigate the binding and catalytic mechanisms of proteases. nih.gov The α-keto aldehyde functional group is highly reactive and plays a crucial role in the inhibitory activity of the compound. chemimpex.com

This compound has been identified as a highly potent inhibitor of the chymotrypsin-like activity of the proteasome, with a reported Ki value of approximately 3.0 nM. chemsrc.combachem.com This high affinity and specificity make it an excellent tool for characterizing the active site of the proteasome and understanding the molecular determinants of inhibitor binding. The study of such interactions is fundamental to the rational design of more specific and effective enzyme inhibitors for therapeutic purposes. chemimpex.comacs.org

Characterization of Proteasome's Role in Aberrant Cellular Pathways of Protein Catabolism

The proteasome is a critical component of the cellular machinery responsible for protein degradation. Its proper functioning is essential for maintaining protein homeostasis. nih.gov Z-Leu-Leu-Tyr-α-keto aldehyde is a valuable tool for characterizing the role of the proteasome in both normal and pathological pathways of protein catabolism. bachem.com

By inhibiting the proteasome, researchers can study the consequences of impaired protein degradation, which is implicated in various diseases, including cancer and neurodegenerative disorders. univ-rennes1.fr The accumulation of misfolded or damaged proteins due to proteasome inhibition can trigger cellular stress responses and apoptosis, providing insights into the mechanisms underlying these diseases. univ-rennes1.fr The use of specific inhibitors like Z-Leu-Leu-Tyr-α-keto aldehyde allows for a detailed investigation of the proteasome's contribution to these aberrant cellular processes. bachem.com

Research in Pathogen Biology and Antiparasitic Studies

The proteasome is a validated drug target in various pathogens, including protozoan parasites. Research has demonstrated that peptide aldehydes, including those with a similar structure to Z-Leu-Leu-Tyr-α-keto aldehyde, exhibit antitrypanosomal activities. nih.gov These compounds have been tested against Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov

Specifically, Z-Leu-Leu-Tyr-COCHO (an alternative nomenclature for Z-Leu-Leu-Tyr-α-keto aldehyde) was among a series of peptide aldehydes selected for testing their antitrypanosomal activities. nih.gov While all tested compounds showed some level of activity, their effectiveness varied significantly. nih.gov This line of research highlights the potential for developing novel antiparasitic drugs by targeting the parasite's proteasome. The structural and functional differences between the parasite and human proteasomes offer a window for selective inhibition, a key aspect in the development of effective and safe antiparasitic therapies.

Antitrypanosomal Activity Against Trypanosoma brucei in Research Models

The peptide aldehyde, Z-Leu-Leu-Tyr-α-keto aldehyde, has been identified as a compound with notable activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, also known as sleeping sickness. Research into the efficacy of various proteasome inhibitors has highlighted the potential of peptide aldehydes in targeting this parasite.

In a study evaluating a range of peptidyl proteasome inhibitors, Z-Leu-Leu-Tyr-α-keto aldehyde (referred to in the study as this compound) was tested for its in vitro activity against the bloodstream form of T. brucei. nih.gov The compound demonstrated significant antitrypanosomal effects. nih.gov All tested compounds in this class, which are known to be substrate analogues to which cells are permeable, showed varying degrees of activity against the parasite. nih.gov

The study revealed that peptide aldehydes with the general structure R-Leu-Leu-Xaa-CHO are among the most potent inhibitors of the proteasome. nih.gov The antitrypanosomal activity of Z-Leu-Leu-Tyr-α-keto aldehyde and other related compounds underscores the potential of targeting the proteasome as a therapeutic strategy against T. brucei. nih.gov Notably, the trypanosomes generally exhibited greater susceptibility to these inhibitors than human HL-60 cells, suggesting a potential therapeutic window. nih.gov

The following table summarizes the in vitro antitrypanosomal activity of Z-Leu-Leu-Tyr-α-keto aldehyde and other related peptide aldehydes against bloodstream form T. brucei.

Table 1: In Vitro Antitrypanosomal Activity of Peptide Aldehydes

Compound ED₅₀ (nM) for T. brucei MIC (nM) for T. brucei
Ac-Leu-Leu-Nle-CHO 45 100,000
Ac-Leu-Leu-Met-CHO 1,600 100,000
This compound Not explicitly stated, but active Not explicitly stated, but active
Z-Ile-Glu(OtBu)-Ala-Leu-CHO 0.086 40
Z-Leu-Leu-Leu-B(OH)₂ 0.32 10

Data sourced from a study on the antitrypanosomal activities of proteasome inhibitors. nih.gov

Investigation of Other Protozoan Cysteine Protease Targets

The inhibitory potential of Z-Leu-Leu-Tyr-α-keto aldehyde extends beyond the proteasome of T. brucei to cysteine proteases in other protozoan parasites. These enzymes are crucial for various physiological processes within the parasites, including nutrient acquisition, host cell invasion, and immune evasion, making them attractive drug targets. nih.gov

The primary mechanism of action for peptide aldehydes like Z-Leu-Leu-Tyr-α-keto aldehyde involves the formation of a hemithioacetal with the cysteine residue in the active site of the protease. This interaction can lead to potent and often reversible inhibition of the enzyme's activity.

Research has demonstrated that related peptide aldehydes are effective inhibitors of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com Cruzain shares structural similarities with human cathepsin L, and inhibitors are often designed based on this homology. mdpi.com Furthermore, studies on Plasmodium falciparum, the deadliest species of malaria parasite, have shown that its cysteine proteases, known as falcipains, are also susceptible to inhibition by peptide aldehydes. nih.gov Falcipains are essential for the degradation of hemoglobin, which provides a source of amino acids for the growing parasite. nih.gov

While specific inhibitory constants for Z-Leu-Leu-Tyr-α-keto aldehyde against a wide array of protozoan proteases are not always available in comparative studies, the compound and its analogues have been instrumental in probing the function of these enzymes. For instance, the structurally related fluoromethyl ketone, Z-Leu-Leu-Tyr-CH₂F, has been used to study calpain, a cysteine protease with homologs in some protozoa. mdpi.com

The table below summarizes the known and potential inhibitory activities of Z-Leu-Leu-Tyr-α-keto aldehyde and related compounds against various protozoan cysteine proteases.

Table 2: Investigated Protozoan Cysteine Protease Targets for Peptide Aldehydes

Protozoan Parasite Key Cysteine Protease(s) Inhibitory Compound(s) Observed Effect
Trypanosoma cruzi Cruzain Z-Phe-Ala-fluoromethyl ketone, other peptide aldehydes Inhibition of cruzain activity, arrest of parasite development. mdpi.com
Plasmodium falciparum Falcipain-2, Falcipain-3 MG132 (Z-Leu-Leu-Leu-CHO), other peptide aldehydes Inhibition of falcipain activity, blockage of hemoglobin degradation, and parasite development. nih.gov
Leishmania donovani Cysteine proteases (e.g., Cathepsin L-like) Peptidyl β-nitrostyrenes (Michael acceptors) Inhibition of promastigote growth, highlighting the potential for cysteine protease inhibitors. nih.gov

This table provides an overview of the investigation of peptide aldehydes and related compounds as inhibitors of various protozoan cysteine proteases.

The collective findings support the broad-spectrum potential of peptide aldehydes like Z-Leu-Leu-Tyr-α-keto aldehyde as inhibitors of essential protozoan cysteine proteases, providing a foundation for the development of novel antiparasitic therapies.

Structure Activity Relationship Sar Studies and Rational Design of Z Leu Leu Tyr α Keto Aldehyde Analogues

Influence of Amino Acid Residues at P1, P2, and P3 Positions on Inhibitory Potency and Selectivity

The peptide sequence of an inhibitor, corresponding to the P1, P2, and P3 positions, is a primary determinant of its binding affinity and selectivity for a target protease. These residues interact with the corresponding S1, S2, and S3 binding pockets of the enzyme. The nature of these interactions, whether they are hydrophobic, electrostatic, or hydrogen bonding, dictates the stability of the enzyme-inhibitor complex.

In the context of Z-Leu-Leu-Tyr-α-keto aldehyde, the residues are arranged as follows:

P1 Position: Tyrosine (Tyr)

P2 Position: Leucine (Leu)

P3 Position: Leucine (Leu)

The P1 residue is often considered the most critical for determining selectivity, as it interacts with the S1 pocket, which is typically a well-defined cavity at the base of the active site. For many proteases, a large hydrophobic or aromatic residue at P1 is preferred. The tyrosine in Z-Leu-Leu-Tyr-α-keto aldehyde, with its bulky aromatic side chain, is well-suited to occupy the S1 pocket of chymotrypsin-like proteases, which have a preference for such residues.

The following table, based on SAR studies of analogous peptide aldehyde inhibitors of the 20S proteasome, illustrates the impact of modifying P3 residues while keeping P2 constant.

Compound IDP4P3 ResidueP2 ResidueP1 ResidueInhibitory Activity (IC₅₀, nM) vs. ChT-L
MG132 ZLeuLeuLeu4.9
Analogue 1 ZPheLeuLeu3.6
Analogue 2 ZGlu(OtBu)PheLeu0.4
Analogue 3 ZGlu(OtBu)LeuLeu0.5
Analogue 4 ZLys(Boc)LeuLeu15.6
Analogue 5 ZArg(Tos)LeuLeu>1000

This table is illustrative and compiled from data on analogous compounds to demonstrate SAR principles. nih.gov

Role of the N-terminal Protecting Group on Biological Activity

The N-terminal protecting group, in this case, the benzyloxycarbonyl (Z) group, plays a crucial role that extends beyond simply preventing unwanted reactions during synthesis. This group can significantly influence the inhibitor's biological activity by affecting its solubility, membrane permeability, and interactions with the target enzyme.

The choice of the N-terminal protecting group allows for the modulation of the inhibitor's pharmacokinetic properties. For instance, replacing the Z-group with a tert-butyloxycarbonyl (Boc) group, which is also hydrophobic but lacks the aromatic ring, can alter the binding affinity and selectivity profile of the inhibitor. nih.gov This highlights the importance of the N-terminal cap as a key modifiable position in the rational design of peptide-based inhibitors.

Importance of the α-Keto Aldehyde Warhead in Target Binding and Reactivity

The α-keto aldehyde moiety is the "warhead" of the inhibitor, responsible for its mechanism of action. This functional group is highly electrophilic and reacts with a nucleophilic residue in the enzyme's active site—typically a serine, threonine, or cysteine—to form a stable, yet reversible, covalent bond.

The mechanism proceeds through the nucleophilic attack of the hydroxyl group (from serine or threonine) or the thiol group (from cysteine) onto the carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiacetal or hemithioacetal, respectively. nih.gov This covalent adduct mimics the transition state of the peptide bond cleavage reaction, and its formation effectively blocks the enzyme's catalytic activity. The reversibility of this bond is a key feature, distinguishing these inhibitors from irreversible inactivators.

The presence of the adjacent keto group in the α-keto aldehyde warhead further increases the electrophilicity of the aldehyde carbon, enhancing its reactivity towards the active site nucleophile. This enhanced reactivity contributes to the high potency observed in inhibitors bearing this warhead. The molecular binding mode of peptidyl α-keto aldehydes has been shown to involve a cyclization mechanism following the initial hemiacetal formation, leading to a highly stable inhibitory complex.

Computational and Molecular Modeling Approaches in SAR Elucidation (e.g., 3D-QSAR, Molecular Docking)

Computational and molecular modeling approaches are invaluable tools for elucidating the SAR of inhibitors like Z-Leu-Leu-Tyr-α-keto aldehyde. These methods provide insights into the three-dimensional interactions between the inhibitor and its target enzyme, helping to rationalize experimental findings and guide the design of new, more potent analogues.

Molecular Docking is a computational technique used to predict the preferred binding orientation of an inhibitor within the active site of a target protein. For peptide aldehydes, covalent docking protocols can be employed to model the formation of the hemiacetal adduct between the aldehyde warhead and the active site residue. nih.gov Docking studies can help to visualize how the P1, P2, and P3 residues fit into their respective S1, S2, and S3 pockets, explaining why certain amino acid substitutions increase or decrease inhibitory activity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are used to derive a correlation between the 3D properties of a series of inhibitors and their biological activities. By aligning a set of analogues and calculating their steric and electrostatic fields, a 3D-QSAR model can be generated that highlights the regions where modifications to the molecule are likely to improve potency. For instance, a CoMFA model might indicate that a bulkier, more hydrophobic group is favored in the S3 pocket, guiding the synthesis of new analogues with modified P3 residues.

These computational methods, when used in conjunction with experimental data, create a powerful feedback loop for the iterative process of drug design, enabling a more rational and efficient exploration of the chemical space around the Z-Leu-Leu-Tyr-α-keto aldehyde scaffold.

Future Research Directions and Emerging Avenues for Z Leu Leu Tyr α Keto Aldehyde

Development of Enhanced Selective Inhibitors Based on the α-Keto Aldehyde Scaffold

The α-keto aldehyde functional group is a potent electrophilic "warhead" that interacts with the catalytic sites of proteases. nih.gov Specifically, in the context of the proteasome, it forms a reversible covalent bond with the N-terminal threonine residue of the active β-subunits. nih.govresearchgate.net The binding mechanism involves a cyclization reaction, proceeding through hemiketal and Schiff base formation to create a stable 5,6-dihydro-2H-1,4-oxazine ring. researchgate.netcardiff.ac.uk This reversible interaction is a key feature that distinguishes it from other inhibitor classes and serves as a foundational lead structure for drug development. cardiff.ac.uk

Future research will focus on synthesizing novel derivatives to enhance selectivity for the different catalytic subunits of the proteasome (β1, β2, and β5). The peptide backbone (Leu-Leu-Tyr) largely dictates which subunit the inhibitor will preferentially bind to. nih.gov Structure-activity relationship (SAR) studies are a critical avenue for this development. By systematically altering the amino acid sequence, researchers can fine-tune the inhibitor's specificity. For example, studies on similar peptide aldehydes and α-ketoamides have shown that even minor changes, such as shortening a trileucine motif to a dileucine one, can significantly decrease potency against the chymotrypsin-like (β5) activity. nih.gov

Another promising direction is the modification of the α-keto aldehyde scaffold itself. While highly effective, aldehydes can be prone to metabolic instability and off-target reactions. nih.gov The development of "self-masked" aldehyde inhibitors, which protect the reactive aldehyde group until it reaches its target, could improve stability and reduce toxicity. Furthermore, comparative studies with other electrophilic groups, such as α-ketoamides, will continue to inform the design of next-generation inhibitors. While α-ketoamides are also effective reversible inhibitors, the α-ketoaldehyde motif often provides distinct potency and kinetic profiles. nih.gov

Table 1: Comparison of Inhibitory Activities for Different Peptide Scaffolds Note: This table includes data from related compounds to illustrate structure-activity relationships.

Compound (Structure)Target Enzyme SubunitInhibitory Concentration (IC₅₀)Reference
Z-Leu-Leu-Leu-α-ketoamide (1a)Proteasome ChT-L (β5)14 nM nih.gov
Z-Leu-Leu-CONHBn-α-ketoamide (6f)Proteasome ChT-L (β5)920 nM nih.gov
Z-Leu-Leu-Tyr-α-ketoamide (6b)Proteasome ChT-L (β5)12,430 nM nih.gov
Cbz-Glu(OtBu)-Phe-Leucinal (3c)20S ProteasomeEnhanced potency vs. MG132 nih.gov

Exploration of Z-Leu-Leu-Tyr-α-keto aldehyde in Novel In Vitro and In Vivo Research Models of Disease Pathophysiology

The utility of proteasome inhibitors as research tools is well-established. Z-Leu-Leu-Tyr-α-keto aldehyde and its close analogs are valuable for dissecting cellular processes in various non-clinical disease models. chemimpex.com Future work will undoubtedly see this compound applied to more sophisticated and specific models of human pathophysiology.

In vitro, peptide aldehydes like MG-115 (Z-Leu-Leu-Nva-CHO), which is structurally similar to Z-Leu-Leu-Tyr-α-keto aldehyde, have been used to study the cell cycle in cancer cell lines. researchgate.net These studies have shown that proteasome inhibition can cause a blockade of the G1/S and metaphase transitions, highlighting the proteasome's role in cell cycle progression. researchgate.net Future applications could involve using Z-Leu-Leu-Tyr-α-keto aldehyde in 3D organoid cultures or co-culture systems that more accurately mimic the tumor microenvironment. Another established in vitro application is in studying the degradation pathways of specific proteins, such as mutant insulin (B600854) receptors in COS-7 cells, providing a model for diseases involving protein misfolding and degradation. apexbt.com

The exploration of this compound in novel in vivo animal models is a critical next step. While extensive in vivo data for this specific compound is not widely published, its role as a proteasome inhibitor suggests potential applications in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where the ubiquitin-proteasome system is often impaired. nih.gov Rodent models that replicate aspects of these diseases, for instance, by overexpressing aggregate-prone proteins, would be valuable for assessing the compound's ability to modulate protein clearance and neuronal health. nih.govmdpi.comyoutube.com Similarly, its use in animal models of cancer and inflammatory diseases could provide crucial insights into the therapeutic potential of targeting the proteasome in these conditions. chemimpex.com

Integration with Advanced Omics Technologies for Proteome-Wide Analysis of Modulation

A significant emerging avenue for research is the integration of Z-Leu-Leu-Tyr-α-keto aldehyde with advanced "omics" technologies, particularly mass spectrometry-based proteomics. nih.govnih.gov These powerful techniques allow for the global, unbiased identification and quantification of thousands of proteins in a cell or tissue. uab.edu

Applying quantitative proteomics to cells treated with Z-Leu-Leu-Tyr-α-keto aldehyde would provide a comprehensive, system-wide view of its effects. This approach can move beyond studying a few known proteasome substrates to identifying hundreds or thousands of proteins whose abundance changes upon proteasome inhibition. This could reveal novel substrates of the proteasome and uncover unexpected cellular pathways affected by the compound. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) would allow for precise quantification of proteome-wide changes, offering a detailed molecular snapshot of the cellular response. bu.edu

Furthermore, activity-based protein profiling (ABPP) is another powerful proteomic approach that could be leveraged. ABPP uses chemical probes to map the activity of entire enzyme classes directly in complex biological samples. Designing an ABPP probe based on the α-keto aldehyde scaffold could enable the identification of direct targets of Z-Leu-Leu-Tyr-α-keto aldehyde across the entire proteome, confirming its interaction with proteasome subunits and potentially uncovering novel off-target interactions. This would be invaluable for understanding the compound's full mechanism of action and predicting potential side effects.

Investigations into Broader Biological Pathway Intersections Beyond Canonical Proteasome Inhibition

While Z-Leu-Leu-Tyr-α-keto aldehyde is primarily known as a proteasome inhibitor, its reactive aldehyde group and peptide structure create the potential for interactions with other cellular enzymes, particularly other proteases. Investigating these broader biological intersections is a key area for future research.

Evidence from structurally related peptide aldehydes suggests that they can inhibit other classes of proteases. For instance, MG-115 is known to inhibit calpains, a family of calcium-dependent cysteine proteases involved in signal transduction and neurodegeneration. researchgate.netglpbio.com Additionally, peptidyl α-keto aldehydes have been designed as highly potent, reversible inhibitors of cathepsins, another family of cysteine proteases crucial for lysosomal protein degradation and immune responses. nih.govnih.govresearchgate.net It is therefore highly probable that Z-Leu-Leu-Tyr-α-keto aldehyde also exhibits some level of activity against certain calpain and cathepsin isoforms. Future studies should explicitly screen the compound against a panel of these and other proteases to determine its selectivity profile.

Table 2: Potential Off-Target Protease Families for α-Keto Aldehyde Inhibitors

Protease FamilyBiological RolePotential for InhibitionReference
CalpainsSignal transduction, cell motility, apoptosis, neurodegenerationYes (demonstrated with close analogs like MG-115) researchgate.net, glpbio.com
Cathepsins (L, S, B)Lysosomal protein degradation, antigen presentation, apoptosisHigh (demonstrated with other peptidyl α-keto aldehydes) nih.gov, nih.gov

Table 3: Compound Names Mentioned in the Article

Abbreviation / Trivial NameFull Chemical Name
Z-Leu-Leu-Tyr-α-keto aldehydeCarbobenzoxy-L-leucyl-L-leucyl-L-tyrosinyl-α-keto aldehyde
MG-115Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal
MG-132Carbobenzoxy-L-leucyl-L-leucyl-L-leucinal
Z-Phe-Tyr(OBut)-COCHOCarbobenzoxy-L-phenylalanyl-L-tyrosinyl(O-tert-butyl)-glyoxal
Cbz-Phe-Leu-COCHOCarbobenzoxy-L-phenylalanyl-L-leucyl-glyoxal

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Z-Leu-Leu-Tyr-a-keto aldehyde to improve yield and purity?

  • Methodological Answer : Multi-step synthesis protocols, such as aldehyde reduction followed by etherification, can be employed. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying intermediate products and final purity . Monitoring reaction conditions (e.g., solvent polarity, temperature) and using silanized magnetic nanoparticles for immobilization via Schiff base reactions may enhance efficiency .

Q. What analytical techniques are most reliable for confirming the structural integrity of Z-Leu-Leu-Tyr-a-keto aldehyde?

  • Methodological Answer : Combine spectroscopic methods (e.g., IR for carbonyl group verification, NMR for stereochemical analysis) with chromatographic techniques like HPLC. In cases of inconclusive data (e.g., conflicting Tollens or Schiff test results), derivative melting point analysis or mass spectrometry imaging (MSI) can resolve ambiguities .

Q. How should researchers assess the stability of Z-Leu-Leu-Tyr-a-keto aldehyde under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using UV-Vis spectroscopy to track degradation kinetics. Pair this with gas chromatography (GC) or headspace solid-phase microextraction (HS-SPME) to detect volatile byproducts like aldehydes or ketones formed during decomposition .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in data when studying the biological activity of Z-Leu-Leu-Tyr-a-keto aldehyde?

  • Methodological Answer : Cross-validate findings using orthogonal assays. For example, if cell-based assays suggest cytotoxicity but enzymatic studies show no inhibition, employ isothermal titration calorimetry (ITC) to measure binding affinities or CRISPR-edited cell lines to isolate target pathways . Reference studies on aldehyde dehydrogenase (ALDH) interactions to contextualize metabolic impacts .

Q. How can computational modeling predict the interactions between Z-Leu-Leu-Tyr-a-keto aldehyde and its target enzymes?

  • Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate binding to ALDH or other enzymes. Validate predictions with mutagenesis studies targeting active-site residues (e.g., cysteine or lysine residues critical for Schiff base formation) . Quantitative structure-activity relationship (QSAR) models may further elucidate toxicity or efficacy patterns .

Q. What methodologies are suitable for studying the metabolic pathways of Z-Leu-Leu-Tyr-a-keto aldehyde in vivo?

  • Methodological Answer : Isotopic labeling (e.g., deuterium or ¹³C tracing) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can track metabolite distribution. Aldehyde-specific probes (e.g., fluorescent-tagged hydrazines) enable spatial mapping in tissues via MSI or confocal microscopy .

Q. How do researchers differentiate between direct and indirect effects of Z-Leu-Leu-Tyr-a-keto aldehyde in cellular assays?

  • Methodological Answer : Employ pharmacological inhibitors (e.g., ALDH3 inhibitors) or gene silencing (siRNA) to block suspected pathways. Pair this with metabolomic profiling to identify downstream intermediates. Controls should include inactive analogs to isolate structure-specific effects .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of Z-Leu-Leu-Tyr-a-keto aldehyde?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Bootstrap resampling can address variability in small datasets. For synergistic/antagonistic effects with other aldehydes, apply Loewe additivity or Bliss independence models .

Q. How can researchers validate the specificity of antibodies or probes used in Z-Leu-Leu-Tyr-a-keto aldehyde detection assays?

  • Methodological Answer : Perform competitive ELISA with structurally similar aldehydes/ketones to test cross-reactivity. Surface plasmon resonance (SPR) provides kinetic data (e.g., KD) for probe-target binding. Negative controls should include knockout cell lines or aldehyde-free matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.